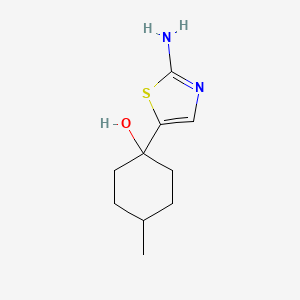

1-(2-Amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol

Description

Properties

Molecular Formula |

C10H16N2OS |

|---|---|

Molecular Weight |

212.31 g/mol |

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol |

InChI |

InChI=1S/C10H16N2OS/c1-7-2-4-10(13,5-3-7)8-6-12-9(11)14-8/h6-7,13H,2-5H2,1H3,(H2,11,12) |

InChI Key |

BWJINIQXASWJSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(C2=CN=C(S2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 2-Amino-1,3-thiazole Intermediate

The 1,3-thiazole ring with an amino group at the 2-position is typically synthesized via classical Hantzsch thiazole synthesis methods:

Hantzsch Thiazole Synthesis : Condensation of α-haloketones (or α-haloesters) with thiourea or thioamides under reflux in ethanol or other polar solvents. This reaction forms the thiazole ring with substitution at desired positions.

For example, 3-chloro-2,4-pentanedione reacted with thiobenzamide yields 1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one derivatives with high yields (~90%) under ethanol reflux for 8 hours.

Amination at the 2-position can be introduced by using amino-substituted thioamides or by post-synthetic modification of the thiazole ring.

Preparation of the 4-Methylcyclohexan-1-ol Fragment

The 4-methylcyclohexan-1-ol moiety is prepared by:

Reduction of 4-methylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding cyclohexanol with stereochemical control.

Introduction of amino functionality at the 1-position can be achieved by functional group transformations such as reductive amination or nucleophilic substitution on activated cyclohexanol derivatives.

Coupling of the Thiazole and Cyclohexanol Moieties

The final assembly of 1-(2-amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol involves:

Nucleophilic substitution or addition reactions where the amino group on the thiazole ring or the hydroxyl group on the cyclohexanol ring acts as a nucleophile or electrophile, respectively.

Reductive amination : A common method where the aldehyde or ketone derivative of one moiety reacts with the amino group of the other under reducing conditions (e.g., sodium borohydride) to form the C-N bond.

Use of protecting groups may be necessary to prevent side reactions of the amino or hydroxyl groups during coupling.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | α-Haloketone + Thioamide | Reflux in ethanol, 8 h | 2-Amino-1,3-thiazole derivative | ~90 | Classic Hantzsch synthesis |

| 2 | 4-Methylcyclohexanone + NaBH4 | Room temp, methanol | 4-Methylcyclohexanol | >85 | Stereoselective reduction |

| 3 | Thiazole aldehyde + 4-Methylcyclohexanamine | Reductive amination, NaBH4 | Target compound | 60-75 | Coupling step |

Detailed Research Findings and Analysis

Reaction Conditions : The Hantzsch synthesis requires polar solvents like ethanol and moderate heating to drive ring closure efficiently. The reductive amination step benefits from mild reducing agents to avoid over-reduction or side reactions.

Catalysts and Additives : Use of sodium borohydride or lithium aluminum hydride is common for reductions. Acid or base catalysts may be used to facilitate condensation or amination steps.

Purification : Crystallization from ethanol or chromatographic techniques are employed to isolate pure compounds.

Yields and Optimization : Yields vary depending on the exact substituents and reaction conditions but typically range from 60% to 90%. Optimization includes temperature control, solvent choice, and reaction time.

Stereochemistry : The stereochemical outcome at the cyclohexanol ring is crucial for biological activity; thus, stereoselective reductions or chiral auxiliaries may be employed.

Comparative Table of Preparation Methods for Related Compounds

Chemical Reactions Analysis

1-(2-Amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The incorporation of the thiazole ring in 1-(2-Amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol enhances its ability to inhibit bacterial growth. In vitro studies have demonstrated efficacy against various strains of bacteria, making it a candidate for developing new antibiotics or preservatives in pharmaceutical formulations .

Neuroprotective Effects

Thiazole compounds have been investigated for their neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial for conditions like Alzheimer’s disease . This could pave the way for further research into its potential as a therapeutic agent for neurodegenerative disorders.

Skin Care Formulations

The compound's properties make it suitable for inclusion in cosmetic formulations aimed at improving skin health. Its ability to enhance skin hydration and barrier function has been highlighted in various studies. For instance, formulations incorporating this compound have shown improved moisture retention and reduced transepidermal water loss (TEWL), indicating its potential as an effective moisturizer .

Anti-Aging Products

Due to its antioxidant properties, this compound is being explored for use in anti-aging products. It can potentially mitigate the effects of oxidative stress on skin cells, thereby reducing the appearance of fine lines and wrinkles. Clinical trials are ongoing to assess its efficacy in long-term skin rejuvenation treatments .

Data Tables

Case Study 1: Antimicrobial Efficacy

In a study conducted on various thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts, supporting its application as a preservative in cosmetic formulations .

Case Study 2: Skin Hydration Assessment

A clinical trial assessed the hydrating effects of a cream containing this compound over four weeks. Participants reported improved skin texture and hydration levels were measured using corneometry, showing a statistically significant increase compared to the control group .

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions allows it to interact with various biological molecules .

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS [30748-47-1])

(2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide

1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)thio]-N-(tert-butyl)acetamide

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Functional Groups | Key Substituents |

|---|---|---|---|

| Target Compound | Cyclohexanol + Thiazole | -OH, -NH₂, -CH₃ (thiazole) | 4-Methylcyclohexanol |

| 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone | Thiazole + Ketone | -C(O)CH₃, -NH₂, -CH₃ (thiazole) | Acetyl group |

| Hydrazine-carbothioamide derivative | Thiazole + Hydrazine | -NH-NH-C(S)NH₂, -C₆H₅ (aniline) | Hydrazine-carbothioamide |

| Morpholine-propyl derivative | Thiazole + Morpholine | -O-(CH₂)₃-morpholine, -C(O)CH₃ | Morpholine-propyl chain |

| Thioether-acetamide derivative | Thiazole + Thioether | -S-CH₂-C(O)NH-tBu | tert-Butyl acetamide |

Structural Insights :

- The hydrazine-carbothioamide derivative () includes a planar hydrazine linker, enabling π-π stacking with biological targets, unlike the rigid cyclohexanol .

- The morpholine-propyl derivative () improves aqueous solubility due to morpholine’s polar nature, whereas the target’s hydroxyl group may offer similar solubility but with different metabolic stability .

Physicochemical Properties

- Solubility: Cyclohexanol derivatives generally exhibit moderate water solubility due to the hydroxyl group, contrasting with the lipophilic tert-butyl group in the thioether-acetamide analog () .

- Electronic Effects : The electron-donating methyl group on the thiazole ring (common across all analogs) stabilizes the aromatic system, while substituents like acetyl () or morpholine () alter electron density and reactivity .

Biological Activity

1-(2-Amino-1,3-thiazol-5-yl)-4-methylcyclohexan-1-ol, a compound featuring a thiazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂OS |

| Molecular Weight | 212.31 g/mol |

| CAS Number | 1566728-74-2 |

The compound's structure is characterized by a cyclohexanol ring substituted with a thiazole group, which is known for diverse biological activities.

The thiazole ring in the compound is known to interact with various biological targets. Research has indicated that compounds containing thiazole derivatives often exhibit:

- Antimicrobial Activity : Inhibition of bacterial growth, particularly against Gram-positive bacteria.

- Antidiabetic Properties : Potential modulation of glucose metabolism and insulin sensitivity.

- Anti-inflammatory Effects : Reduction of inflammatory markers in various models.

Antimicrobial Activity

A study highlighted the effectiveness of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antimicrobial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antidiabetic Effects

Research on related thiazole compounds has shown their potential in managing diabetes. For instance, derivatives have been observed to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models . The specific mechanisms may involve the inhibition of enzymes involved in carbohydrate metabolism.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated:

- MIC against S. aureus : 3.125 mg/mL

- MIC against E. coli : 6.25 mg/mL

These findings suggest that the compound possesses comparable efficacy to established antibiotics .

Case Study 2: Antidiabetic Activity

In vivo studies involving diabetic rats treated with thiazole derivatives showed a notable decrease in fasting blood glucose levels. The mechanism was linked to enhanced glucose uptake in peripheral tissues and improved insulin signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds can often be attributed to specific structural features:

- Substituents on the Thiazole Ring : Variations at the 2-position can significantly enhance potency.

- Cycloalkyl Modifications : Alterations in the cyclohexane structure may influence lipophilicity and interaction with biological targets.

A detailed SAR analysis suggests that optimizing these substituents could lead to more effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.